molecular formula C21H17F3N4O4 B2797661 3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2191402-67-0

3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2797661
CAS No.: 2191402-67-0
M. Wt: 446.386
InChI Key: MAJIJWKRIINSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a propyl group and a 1,2,4-oxadiazole moiety bearing a 4-(trifluoromethoxy)phenyl group. This structure combines electron-withdrawing (trifluoromethoxy, oxadiazole) and hydrophobic (propyl, aromatic) components, which may enhance its stability, bioavailability, and interaction with biological targets. The quinazoline-dione scaffold is known for diverse pharmacological activities, including enzyme inhibition and receptor modulation, while the oxadiazole group contributes to metabolic resistance and π-π stacking interactions in molecular recognition .

Properties

IUPAC Name

3-propyl-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-4aH-quinazolin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N4O4/c1-2-11-27-19(29)15-5-3-4-6-16(15)28(20(27)30)12-17-25-18(26-32-17)13-7-9-14(10-8-13)31-21(22,23)24/h3-10,15H,2,11-12H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFYAMFEHAWTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N4O4+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure combines a tetrahydroquinazoline core with an oxadiazole moiety, which is known for various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H17F3N4O4C_{21}H_{17}F_3N_4O_4, with a molecular weight of 446.386 g/mol. The compound features a trifluoromethoxy group and an oxadiazole ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H17F3N4O4C_{21}H_{17}F_3N_4O_4
Molecular Weight446.386 g/mol
IUPAC Name3-propyl-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-4aH-quinazolin-1-ium-2,4-dione

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds containing the oxadiazole moiety exhibit anti-inflammatory properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness in reducing inflammation without significant genotoxic effects . These findings suggest that 3-propyl derivatives may also possess similar anti-inflammatory capabilities.

Anticancer Potential

In vitro studies have demonstrated that compounds with similar structural features can inhibit cancer cell proliferation. The MTT assay revealed that several derivatives exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and K562 (leukemia) . The presence of the tetrahydroquinazoline structure in this compound may enhance its anticancer activity by interfering with cellular mechanisms involved in tumor growth.

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds:

  • Study on Oxadiazole Derivatives : A study reported that oxadiazole derivatives exhibited significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) was determined for various strains, showing promising results comparable to conventional antibiotics .
  • Cytotoxicity Testing : In another study focusing on similar compounds, cytotoxicity was assessed using the MTT assay across multiple cancer cell lines. Results indicated that certain modifications to the oxadiazole structure could enhance anticancer properties while minimizing toxicity .
  • Genotoxicity Assessment : The genotoxic potential of related compounds was evaluated through Ames tests and SOS Chromotests. Results showed no significant mutagenic activity for certain derivatives, suggesting a safer profile for therapeutic applications .

Scientific Research Applications

Biochemical Properties and Mechanisms

The compound is known to interact with soluble epoxide hydrolase (sEH), an enzyme involved in fatty acid metabolism. Inhibition of sEH can lead to modulation of metabolic pathways that are crucial for maintaining cellular homeostasis. Similar compounds have demonstrated protective effects on the blood-brain barrier and anti-inflammatory properties by upregulating tight junction proteins and mitigating apoptosis.

Research indicates that compounds with similar structures have been explored for their therapeutic potential in various diseases. For instance, the compound TPPU (a structural analog) has shown promise in protecting against ischemic injury and has been investigated for its anticonvulsant properties . The antioxidant and anti-inflammatory activities of related oxadiazole compounds further highlight the therapeutic avenues available for 3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Case Study: Anticonvulsant Activity

A study demonstrated that a related oxadiazole compound provided robust protection against seizures induced by pentylenetetrazol (PTZ), suggesting a potential application in epilepsy treatment . This finding underscores the importance of exploring the neuroprotective effects of this compound in similar contexts.

Fluorescence Applications

The trifluoromethoxy group present in this compound has been utilized in fluorescence microplate evaluations. This application is significant for biochemical assays that require sensitive detection methods. The ability to modify fluorescence properties makes this compound valuable in drug discovery and biological research.

Table 2: Fluorescence Application Summary

ApplicationDescription
MethodFluorescence microplate evaluation
Excitation Wavelength485 nm
Emission Wavelength525 nm

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP* (Predicted)
Target Compound Quinazoline-2,4-dione Propyl, 4-(trifluoromethoxy)phenyl-oxadiazole ~479.3 3.8
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Pyrimidinone Coumarin, tetrazole, phenyl-pyrazole ~634.6 4.2
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo-thiadiazole 4-Methoxyphenyl, pyrazole ~340–380 (varies with R) 2.5–3.5

Key Observations :

  • Steric Effects : The bulky 4-(trifluoromethoxy)phenyl-oxadiazole group may hinder binding in enzyme active sites compared to smaller substituents (e.g., methoxyphenyl in ).

Critical Analysis of Divergences and Limitations

  • Contradictions in Activity Predictions : While trifluoromethoxy groups generally improve metabolic stability, their steric effects may reduce binding efficiency compared to smaller substituents (e.g., methoxy in ). This trade-off necessitates experimental validation.
  • Data Gaps: No direct pharmacological data exist for the target compound; inferences rely on structural parallels. For example, coumarin-pyrimidinone hybrids () exhibit fluorescence properties, but the target compound’s oxadiazole group may confer distinct spectroscopic or reactive behaviors.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for improved yield and purity?

  • Methodological Answer : Optimize reaction conditions using microwave-assisted synthesis to reduce reaction times and enhance efficiency, as demonstrated in oxadiazole derivatives (e.g., 60–80°C, 30–60 minutes under microwave irradiation) . Alternatively, reflux in polar aprotic solvents (e.g., DMF or DMSO) with bases like NaH or K₂CO₃ can improve cyclization steps, as seen in quinazoline-dione syntheses . Monitor progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to ensure intermediate formation and final purity .

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer : Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm proton environments and carbon frameworks, particularly for the oxadiazole and tetrahydroquinazoline moieties . FT-IR can validate functional groups (e.g., C=O at ~1700 cm⁻¹ for the dione). Mass spectrometry (HRMS) ensures molecular ion consistency. For crystallinity assessment, XRD is recommended if single crystals are obtainable .

Q. How can reaction discrepancies in yield or by-product formation be addressed?

  • Methodological Answer : Variability often arises from solvent polarity (e.g., ethanol vs. DMF) or catalyst loading. For example, NaH in DMF may suppress hydrolysis of intermediates compared to K₂CO₃ . If by-products dominate, employ column chromatography (silica gel, gradient elution) or recrystallization (methanol/water) for purification . Document solvent ratios and temperatures systematically to identify optimal conditions .

Advanced Research Questions

Q. What computational strategies predict the compound’s bioactivity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to assess binding affinity and orientation. Use the Glide SP protocol for scoring, focusing on hydrogen bonds with active-site residues (e.g., His310, Leu376) . Validate predictions with MD simulations (GROMACS, 100 ns) to evaluate complex stability. Compare results with structurally similar triazole-thiadiazole hybrids showing antifungal activity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Synthesize analogs with modifications to the (i) oxadiazole substituents (e.g., replacing trifluoromethoxy with methoxy) and (ii) propyl chain length. Test against biological targets (e.g., microbial growth inhibition assays) to correlate substituent effects with activity. For example, highlights that electron-withdrawing groups on aryl rings enhance antimicrobial potency in thiazolidinone derivatives . Use PLS regression or CoMFA to model activity trends .

Q. What in vitro models are suitable for evaluating pharmacological potential?

  • Methodological Answer : Prioritize CYP450 inhibition assays (e.g., CYP3A4/CYP2D6) to assess metabolic stability. For antimicrobial activity, use microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Cytotoxicity can be screened via MTT assays on HEK-293 or HepG2 cells . Include positive controls (e.g., fluconazole for antifungal tests) and report IC₅₀/EC₅₀ values with 95% confidence intervals.

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate assays in independent labs using standardized protocols (e.g., identical cell lines, incubation times). For instance, discrepancies in IC₅₀ values may stem from variations in serum concentration (e.g., 5% vs. 10% FBS in cell culture) . Analyze batch-to-batch purity via HPLC-UV (>95% purity threshold) and confirm stereochemistry if applicable (e.g., CD spectroscopy for chiral centers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.